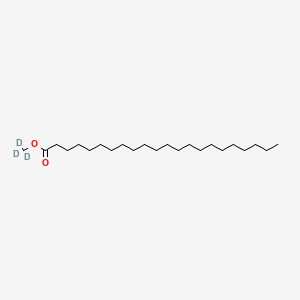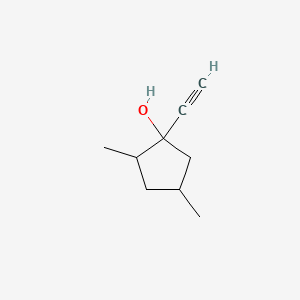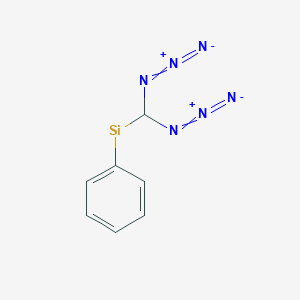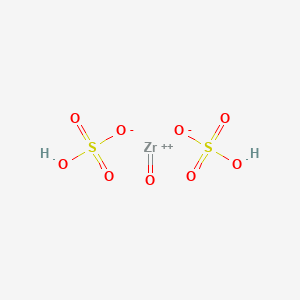
Docosanoic Acid Methyl-d3 Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideuteriomethyl docosanoate: is a deuterated fatty acid ester, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in studies involving metabolic pathways, reaction mechanisms, and more.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl docosanoate typically involves the deuteration of a precursor compound. One common method is the alkylation of acetylacetone with deuterated methyl iodide (CD3I), followed by further deuteration through keto-enol tautomerism to yield the desired trideuteriomethyl group . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 .
Industrial Production Methods: Industrial production of trideuteriomethyl docosanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the high isotopic purity of the final product.
化学反应分析
Types of Reactions: Trideuteriomethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trideuteriomethyl docosanoic acid, while reduction could produce trideuteriomethyl docosanol.
科学研究应用
Chemistry: Trideuteriomethyl docosanoate is used as a tracer in studies involving fatty acid metabolism and lipidomics. Its deuterium labeling allows for precise tracking of metabolic pathways using mass spectrometry .
Biology: In biological research, this compound can be used to study the incorporation and metabolism of fatty acids in cells and tissues. It helps in understanding the dynamics of lipid metabolism and the role of specific fatty acids in cellular processes .
Medicine: Trideuteriomethyl docosanoate is valuable in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid-based drugs. It can also be used in the development of deuterated drugs with improved metabolic stability .
Industry: In the industrial sector, this compound can be used in the production of deuterated materials for various applications, including advanced lubricants and specialty chemicals .
作用机制
The mechanism of action of trideuteriomethyl docosanoate involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms, however, provide a distinct mass difference that can be detected using analytical techniques like mass spectrometry. This allows researchers to study the compound’s distribution and transformation in biological systems .
相似化合物的比较
- Trideuteriomethyl octanoate
- Trideuteriomethyl hexadecanoate
- Trideuteriomethyl eicosanoate
Comparison: Trideuteriomethyl docosanoate is unique due to its longer carbon chain compared to other trideuteriomethyl fatty acid esters. This longer chain length can influence its physical properties, metabolic pathways, and applications. For instance, it may have different solubility characteristics and interact differently with biological membranes compared to shorter-chain analogs .
属性
分子式 |
C23H46O2 |
|---|---|
分子量 |
357.6 g/mol |
IUPAC 名称 |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI 键 |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)



![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)


